molecular formula C14H20N2O6S2 B8208655 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate

Cat. No.: B8208655
M. Wt: 376.5 g/mol
InChI Key: WNZLZYKCUFRQSF-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes an imidazolium ring substituted with a methyl group and a sulphopropyl group, paired with a p-toluenesulphonate anion.

Scientific Research Applications

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in electrochemical applications, including batteries and supercapacitors, due to its ionic conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate typically involves the alkylation of imidazole. The process begins with the reaction of imidazole with methyl iodide to form 1-methylimidazole. This intermediate is then reacted with 1,3-propanesultone to introduce the sulphopropyl group, forming 1-Methyl-3-(3-sulphopropyl)-imidazolium iodide. Finally, the iodide is exchanged with p-toluenesulphonate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and the use of catalysts to speed up the reaction rates. The purification process may include crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate can undergo various chemical reactions, including:

    Oxidation: The sulphopropyl group can be oxidized to form sulfonic acids.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The methyl and sulphopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulphopropyl group typically yields sulfonic acids, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism by which 1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets, including enzymes and cell membranes, altering their function. The sulphopropyl group can enhance solubility and stability, while the p-toluenesulphonate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(3-sulphopropyl)-imidazolium chloride
  • 1-Methyl-3-(3-sulphopropyl)-imidazolium bromide
  • 1-Methyl-3-(3-sulphopropyl)-imidazolium tetrafluoroborate

Uniqueness

1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate is unique due to the presence of the p-toluenesulphonate anion, which imparts specific solubility and reactivity characteristics. Compared to other similar compounds, it may offer enhanced thermal stability and ionic conductivity, making it particularly useful in high-temperature and electrochemical applications.

Properties

IUPAC Name

4-methylbenzenesulfonate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7H,2-3,6H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZLZYKCUFRQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-(3-sulphopropyl)-imidazolium p-toluenesulphonate
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